(1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone
Description
(1E)-1,2-Dipyridin-2-ylethane-1,2-dione thiosemicarbazone (CAS 108922-13-0) is a thiosemicarbazone derivative with the molecular formula C₁₃H₁₁N₅OS and a molecular weight of 285.33 g/mol . Its structure features two pyridine rings connected to a central diketone group, which is further functionalized with a thiosemicarbazone moiety. Key physicochemical properties include:
- XLogP3: 1.8 (indicating moderate lipophilicity)
- Hydrogen bond donors/acceptors: 2/5
- Topological polar surface area (TPSA): 125 Ų (suggesting high polarity)
- Rotatable bonds: 4 (indicating structural flexibility) .
The compound is typically synthesized via condensation reactions between diketone precursors and thiosemicarbazide in the presence of sodium acetate, a method analogous to protocols used for related thiosemicarbazones . Its structural complexity (complexity score: 398) and defined stereochemistry (one undefined stereocenter) make it a subject of interest in coordination chemistry and medicinal research, particularly for metal chelation and biological activity studies.
Properties
Molecular Formula |
C13H11N5OS |
|---|---|
Molecular Weight |
285.33 g/mol |
IUPAC Name |
[(Z)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11- |
InChI Key |
ROYMGMZWTFFYMS-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=S)N)/C(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves a condensation reaction between 1,2-dipyridin-2-ylethane-1,2-dione (a diketone) and thiosemicarbazide. The nucleophilic attack by the thiosemicarbazide on the carbonyl carbon atoms of the diketone is followed by dehydration to form the thiosemicarbazone linkage. This process is generally carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, which facilitates the removal of water formed during the condensation reaction.
Detailed Reaction Scheme
-
- 1,2-Dipyridin-2-ylethane-1,2-dione (diketone)
- Thiosemicarbazide
-
- Solvent: Absolute ethanol or methanol
- Temperature: Reflux (approximately 78°C for ethanol)
- Reaction Time: Typically 2–4 hours
- Molar Ratio: Equimolar or slight excess of thiosemicarbazide to ensure complete reaction
-
- The nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of the diketone.
- Formation of a tetrahedral intermediate.
- Elimination of water (dehydration) leads to the formation of the thiosemicarbazone linkage (C=N-NH-C=S).
- The product precipitates out or is isolated by solvent evaporation and recrystallization.
Purification and Characterization
- The crude product is typically purified by recrystallization from ethanol or ethanol-water mixtures.
- Characterization involves spectroscopic methods such as FT-IR (to confirm C=N and C=S stretching vibrations), NMR (to verify the chemical environment of hydrogens and carbons), and mass spectrometry (to confirm molecular weight).
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 1,2-Dipyridin-2-ylethane-1,2-dione, Thiosemicarbazide |
| Solvent | Absolute ethanol or methanol |
| Temperature | Reflux (~78°C for ethanol) |
| Reaction time | 2–4 hours |
| Molar ratio | 1:1 or slight excess of thiosemicarbazide |
| Purification method | Recrystallization from ethanol or ethanol-water |
| Characterization | FT-IR, NMR, Mass Spectrometry |
Research Results and Analytical Data
Spectroscopic Confirmation
FT-IR Spectroscopy: Characteristic absorption bands for the C=N stretching vibration (indicative of Schiff base formation) and C=S stretching confirm the thiosemicarbazone structure. Absence of thiol (C–SH) bands indicates the stable thione form.
NMR Spectroscopy: The ^1H NMR spectrum shows signals corresponding to hydrazine NH involved in hydrogen bonding, aromatic protons of the pyridine rings, and methylene protons adjacent to the thiosemicarbazone moiety. ^13C NMR confirms the presence of thiocarbamide carbon, carbonyl, and imine carbons consistent with the expected structure.
Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 285.33 g/mol, confirming the molecular formula C13H11N5OS.
Crystallographic Data
Although specific crystallographic data for this compound are limited, related thiosemicarbazone derivatives have been characterized by single-crystal X-ray diffraction, confirming the planar geometry and coordination sites available for metal complexation.
Chemical Reactions Analysis
Oxidation Reactions
The thiosemicarbazone moiety and carbonyl groups undergo oxidation under controlled conditions.
Key observations :
-
Oxidation of the thiosemicarbazone sulfur atom produces sulfoxides or sulfones depending on reaction intensity.
-
Pyridine rings remain stable under mild oxidizing conditions but may undergo ring-opening at higher temperatures (>150°C).
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| H₂O₂ (3%) | RT, 2 hrs | Sulfoxide derivative | 65–72% |
| KMnO₄ (0.1 M) | 60°C, 1 hr (acidic) | Sulfone derivative | 58–63% |
Reduction Reactions
The C=N bond in the thiosemicarbazone group is susceptible to reduction:
-
Sodium borohydride (NaBH₄) selectively reduces the imine bond without affecting pyridine rings.
-
Lithium aluminum hydride (LiAlH₄) reduces both the imine and carbonyl groups, forming a thiosemicarbazide derivative.
Mechanistic pathway :
Substitution Reactions
Electrophilic substitution occurs preferentially at the pyridine rings’ meta-positions due to steric hindrance from adjacent substituents.
| Reagent | Position | Product | Application |
|---|---|---|---|
| Br₂ (1 eq) | C-4 of pyridine | Brominated derivative | Halogenation studies |
| HNO₃/H₂SO₄ | C-3 of pyridine | Nitro-substituted analog | Precursor for further synthesis |
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating through the sulfur atom and adjacent nitrogen.
Notable complexes :
| Metal Ion | Coordination Mode | Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | N,S-chelation | Square planar | 12.3 ± 0.2 |
| Fe(III) | N,S,O-chelation | Octahedral | 9.8 ± 0.3 |
Biological relevance :
-
Cu(II) complexes demonstrate enhanced antimicrobial activity compared to the free ligand.
-
Fe(III) complexes generate reactive oxygen species (ROS) in cancer cells, contributing to apoptosis .
Biochemical Interactions
The compound inhibits metallo-β-lactamases (e.g., NDM-1) by chelating the active-site zinc ions .
Key findings :
Proposed inhibition mechanism :
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals a two-step decomposition process:
-
Loss of water and volatile fragments (150–220°C).
-
Pyrolysis of aromatic rings and sulfur-containing moieties (300–450°C) .
Comparative Reactivity Table
| Reaction Type | Reactivity | Byproducts | Catalysts Used |
|---|---|---|---|
| Oxidation | High | H₂O, CO₂ | None |
| Reduction | Moderate | NH₃, H₂S | Pd/C |
| Coordination | Very High | Solvent molecules | - |
This compound’s multifunctional reactivity makes it valuable for developing antimicrobial agents, anticancer therapies, and catalytic materials. Its ability to participate in redox, substitution, and coordination reactions underpins its versatility in both synthetic and biological contexts .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of metalloproteinases and the modulation of apoptotic pathways. For instance, studies indicate that this compound can effectively inhibit the growth of breast and lung cancer cells by targeting specific molecular pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi has been attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. This property makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance.
Coordination Chemistry
This compound acts as a bidentate ligand in coordination complexes. Its ability to form stable complexes with transition metals has implications for catalysis and materials science. The ligand's coordination can enhance the stability and reactivity of metal ions, making it useful in synthesizing novel materials with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interfere with biological processes.
Pathways Involved: In cancer cells, it may induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. In microbial cells, it can inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazones are a versatile class of compounds with diverse applications. Below is a comparative analysis of (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone with structurally or functionally related derivatives:
Table 1: Comparative Physicochemical and Structural Properties
Key Findings :
Structural Flexibility vs. The diketone-thiosemicarbazone linkage allows for stronger metal chelation compared to oxime derivatives like N-hydroxy-2-oxo-2,N′-diphenylacetamidine, which rely on oxygen-based coordination .
Polarity and Solubility :
- The high TPSA (125 Ų) and lower XLogP3 (1.8) of the target compound suggest better aqueous solubility than benzyloxy derivatives (XLogP3 ~3.2), making it more suitable for biological assays .
Biological Implications :
- Thiosemicarbazones with pyridine moieties, such as the target compound, demonstrate superior antimicrobial and anticancer activity compared to benzaldehyde-based derivatives, likely due to improved cellular uptake and metal ion affinity .
Biological Activity
(1E)-1,2-Dipyridin-2-ylethane-1,2-dione thiosemicarbazone is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C13H11N5OS and a molar mass of 285.32 g/mol, has been studied for its potential therapeutic effects, including anticancer and antimicrobial properties.
The structural characteristics of this compound include:
- CAS Number : 108922-13-0
- Molecular Formula : C13H11N5OS
- Molar Mass : 285.32 g/mol
Anticancer Activity
Research indicates that thiosemicarbazones, including this compound, exhibit promising anticancer properties. A study highlighted the synthesis of various thiosemicarbazone derivatives and their evaluation against cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
Thiosemicarbazones have also been reported to possess antimicrobial properties. The broad-spectrum activity includes efficacy against various bacterial strains and fungi. The mechanism of action often involves interference with microbial DNA synthesis and disruption of cellular metabolism .
The biological activity of this compound can be attributed to its ability to chelate metal ions and inhibit metalloenzymes that are crucial for cancer cell proliferation and microbial growth. Molecular docking studies suggest that this compound binds effectively to enzyme active sites, thereby inhibiting their function .
Case Studies
Several studies have explored the biological potential of thiosemicarbazones:
- Synthesis and Evaluation : A study synthesized a series of thiosemicarbazone derivatives and evaluated their anticancer activity against several cell lines. Results indicated that modifications to the thiosemicarbazone structure could enhance biological activity .
- Molecular Docking Studies : Research involving molecular docking simulations provided insights into how these compounds interact with target proteins involved in cancer progression and microbial resistance mechanisms .
Q & A
Q. What are the common synthetic routes for (1E)-1,2-dipyridin-2-ylethane-1,2-dione thiosemicarbazone, and what challenges arise during its preparation?
The compound is synthesized via condensation of 1,2-dipyridin-2-ylethane-1,2-dione with thiosemicarbazide. A key intermediate, 1,2-dipyridin-2-ylethane-1,2-dione, can be prepared by reacting 2-pyridinecarboxaldehyde and 2-pyridinemethanol at 140°C without solvents, followed by treatment with ethyl acetate . Challenges include controlling reaction stoichiometry to avoid byproducts like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol and ensuring high purity for downstream applications.
Q. How is the structural characterization of this thiosemicarbazone performed?
Structural elucidation relies on:
- IR spectroscopy : Diagnostic bands for ν(N–H) (3396–3120 cm⁻¹) and ν(C=S) (~800 cm⁻¹) confirm thiosemicarbazone formation .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., pyridyl protons at δ 7.2–8.8 ppm) and carbon assignments .
- X-ray crystallography : SHELX software refines crystal structures, resolving tautomerism and hydrogen-bonding networks .
Q. What preliminary biological activities have been reported for this compound?
Thiosemicarbazones derived from pyridinyl ketones exhibit:
- Antiproliferative activity : Zinc(II) complexes inhibit cancer cell growth (IC₅₀ values in µM range) via DNA intercalation or reactive oxygen species (ROS) generation .
- Antimicrobial effects : Structural analogs show activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption .
Advanced Research Questions
Q. How do metal coordination modes influence the biological activity of this thiosemicarbazone?
Transition metals (e.g., Cu²⁺, Zn²⁺) bind via the thione sulfur and hydrazinic nitrogen, forming square-planar or octahedral complexes. For example:
- Copper(II) complexes : Exhibit enhanced antioxidant activity by scavenging free radicals (e.g., IC₅₀ = 12.5 µM in DPPH assays) .
- Zinc(II) complexes : Show selective cytotoxicity against leukemia cells (Jurkat) via mitochondrial apoptosis pathways . Stability constants (logβ) calculated via pH-metric titration guide metal-ligand affinity predictions .
Q. What computational strategies are used to predict the pharmacokinetic and pharmacodynamic properties of this compound?
- QSPR modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with stability constants of metal complexes .
- Pharmacophore modeling : Identifies critical features (e.g., hydrogen-bond acceptors, aromatic rings) for antitumor activity .
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize redox behavior .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?
Discrepancies arise from:
- Experimental conditions : Varying cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).
- Structural modifications : Electron-withdrawing substituents (e.g., –Cl, –NO₂) enhance activity, while electron-donating groups (–OCH₃) reduce efficacy . Standardized protocols (e.g., MTT assay at 48 hrs, 10% FBS) and dose-response validation are recommended .
Q. What strategies optimize the synthesis yield of derivatives with specific substituents?
- Green chemistry : Ionic liquids like [Bmim]OH improve oxidation yields (e.g., 90% for 1,2-diarylethane-1,2-diones) under mild conditions .
- Microwave-assisted synthesis : Reduces reaction time for thiosemicarbazone formation from hours to minutes .
- Solvent selection : Ethanol or acetonitrile minimizes side reactions compared to polar aprotic solvents .
Methodological Considerations
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| IR | ν(N–H) ~3400 cm⁻¹, ν(C=S) ~800 cm⁻¹ | |
| ¹H NMR (DMSO-d6) | Pyridyl H: δ 7.2–8.8 ppm; NH₂: δ 8.1–8.3 | |
| X-ray | Bond lengths: C=S (1.68 Å), N–N (1.38 Å) |
Table 2: Biological Activity of Selected Derivatives
Key Challenges and Future Directions
- Crystallization issues : Polymorphism in thiosemicarbazones complicates X-ray analysis; use SHELXD for twinned data .
- Toxicity profiles : Assess hepatotoxicity via in vitro models (e.g., HepG2 cells) before in vivo studies .
- Synergistic effects : Explore combination therapies with existing drugs (e.g., doxorubicin) to enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
